7'-[(4-ethenylbenzyl)oxy]-8-methoxy-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
7’-[(4-ethenylbenzyl)oxy]-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound that belongs to the class of bichromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[(4-ethenylbenzyl)oxy]-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethenylbenzyl alcohol with 8-methoxy-8’-methyl-3,4’-bichromene-2,2’-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7’-[(4-ethenylbenzyl)oxy]-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7’-[(4-ethenylbenzyl)oxy]-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7’-[(4-ethenylbenzyl)oxy]-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar in structure but differs in the functional groups attached to the aromatic rings.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Another bichromene derivative with different substituents.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H22O6 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-4-(8-methoxy-2-oxochromen-3-yl)-8-methylchromen-2-one |
InChI |
InChI=1S/C29H22O6/c1-4-18-8-10-19(11-9-18)16-33-24-13-12-21-22(15-26(30)34-27(21)17(24)2)23-14-20-6-5-7-25(32-3)28(20)35-29(23)31/h4-15H,1,16H2,2-3H3 |
InChI Key |
APUMXEOIUMIUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC5=CC=C(C=C5)C=C |
Origin of Product |
United States |
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